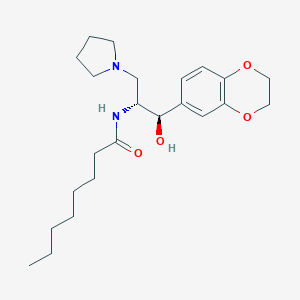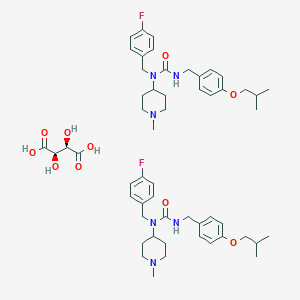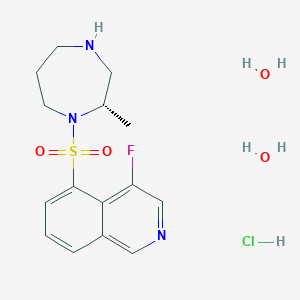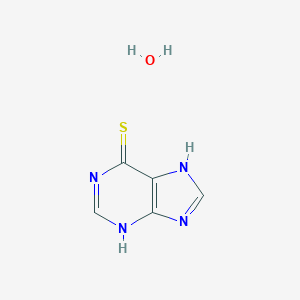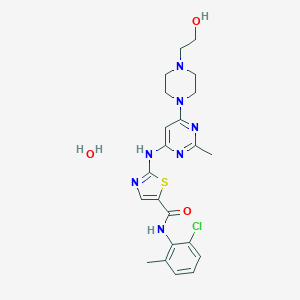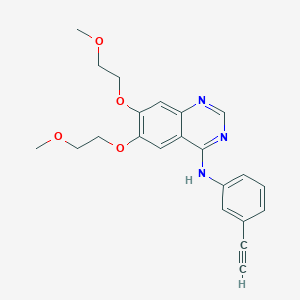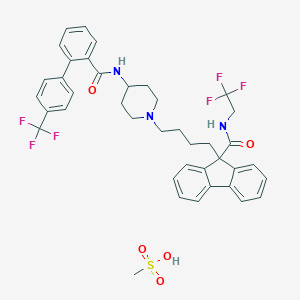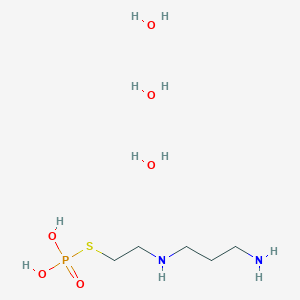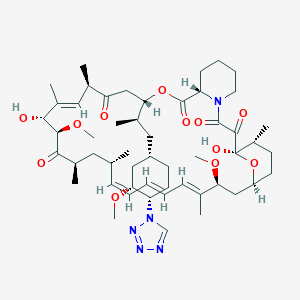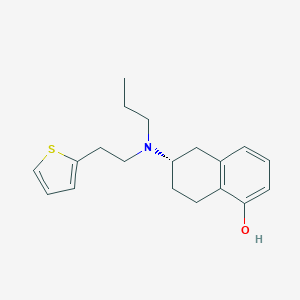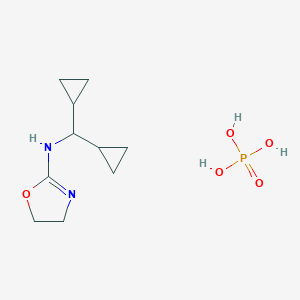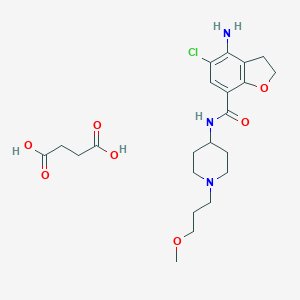
普鲁卡洛普利琥珀酸盐
描述
Prucalopride succinate is a medication primarily used to treat chronic idiopathic constipation. It is a selective, high-affinity serotonin (5-HT4) receptor agonist that enhances gastrointestinal motility by stimulating colonic mass movements, which are essential for defecation .
科学研究应用
Prucalopride succinate has several scientific research applications:
Chemistry: It is used in the study of serotonin receptor agonists and their effects on gastrointestinal motility.
Biology: Research focuses on its role in modulating serotonin receptors and its impact on cellular signaling pathways.
Medicine: Prucalopride succinate is extensively studied for its therapeutic potential in treating chronic constipation and other gastrointestinal disorders.
Industry: It is used in the development of pharmaceuticals targeting gastrointestinal motility disorders
作用机制
Target of Action
Prucalopride succinate is a medication that acts as a selective, high-affinity 5-HT4 receptor agonist . The 5-HT4 receptors are primarily found in the gastrointestinal tract, and their stimulation leads to enhanced gastrointestinal motility .
Mode of Action
Prucalopride succinate works by selectively stimulating the 5-HT4 receptors . This interaction enhances the activity of both cholinergic and non-cholinergic neurotransmission within enteric neurons . The result is an increase in colonic peristalsis, which are the high-amplitude propagating contractions that provide the main propulsive force for defecation .
Biochemical Pathways
The activation of 5-HT4 receptors by prucalopride succinate leads to the stimulation of the peristaltic reflex and intestinal secretions . This action enhances the motility of the gastrointestinal tract, thus normalizing bowel movements .
Pharmacokinetics
Upon oral administration, prucalopride succinate is rapidly absorbed from the gastrointestinal tract, boasting a high bioavailability exceeding 93%, unaffected by food intake . It is rapidly and extensively distributed, and 60% of the drug is excreted unchanged in urine, with minor amounts being extensively metabolized . The renal clearance of prucalopride is reported to be 17 L/h, which actually exceeds the glomerular filtration rate of the kidney . The half-life of prucalopride succinate is approximately 24 hours .
Result of Action
The primary measure of efficacy in clinical trials is three or more spontaneous complete bowel movements per week . Prucalopride succinate significantly improves bowel habit and associated symptoms, patient satisfaction with bowel habit and treatment, and health-related quality of life in patients with severe chronic constipation . In vitro studies have also shown that prucalopride succinate exhibits inhibitory effects on cell proliferation, invasion, and migration in certain cancer cells .
Action Environment
Individual patient characteristics, such as the presence of renal impairment, can affect the pharmacokinetics and, therefore, the efficacy of the drug . For instance, in patients with severe renal impairment, the dosage of prucalopride succinate needs to be reduced .
生化分析
Biochemical Properties
Prucalopride succinate selectively stimulates 5-HT4 receptors . This interaction plays a crucial role in its biochemical reactions. The high selectivity of prucalopride succinate allowed further development as it prevented the cardiac adverse reactions observed due to non-target effects of precedent therapies .
Cellular Effects
Prucalopride succinate has a significant impact on various types of cells and cellular processes. It influences cell function by targeting the impaired motility associated with chronic constipation, thus normalizing bowel movements . It alters colonic motility patterns via serotonin 5-HT4 receptor stimulation .
Molecular Mechanism
The mechanism of action of prucalopride succinate involves its high affinity for 5-HT4 receptors . It stimulates these receptors, leading to enterokinetic properties . This stimulation results in changes at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In four randomized, double-blind, multicentre, 12-week trials in patients with chronic constipation, oral prucalopride succinate 2 mg once daily improved bowel function to a significantly greater extent than placebo . The improvement in patient satisfaction with bowel habit and treatment was maintained during treatment for up to 24 months .
Dosage Effects in Animal Models
In animal studies, prucalopride succinate induced a dose-dependent stimulation of contractile activity in the proximal colon and inhibition of the contractility in the distal colon .
Metabolic Pathways
Prucalopride succinate is not extensively metabolized in the body and does not interact with the enzymes of the family of the cytochrome P450 enzymes nor the P glycoprotein . The metabolism of prucalopride succinate only represents 6% of the administered dose and the remaining 94% is found as the unchanged drug .
准备方法
Synthetic Routes and Reaction Conditions: Prucalopride succinate can be synthesized through the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine in the presence of ethyl chloroformate and N,N-diethylethanamine in trichloromethane. The reaction mass is then treated with isopropanolic-HCl solution to produce prucalopride monohydrochloride salt .
Industrial Production Methods: The industrial production of prucalopride succinate involves purification processes to obtain highly pure prucalopride succinate salt. This includes providing a solution of prucalopride succinate in a solvent medium and subsequent purification steps to ensure the product is free of other polymorphic forms and solvated/hydrated forms .
化学反应分析
Types of Reactions: Prucalopride succinate undergoes various chemical reactions, including:
Oxidation: Prucalopride can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions can be used to modify the functional groups within the prucalopride molecule.
Substitution: Substitution reactions can occur at the amino or chloro groups of the prucalopride molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
相似化合物的比较
Plecanatide: Another medication used to treat chronic idiopathic constipation, but it works by activating guanylate cyclase-C receptors.
Lubiprostone: Used for chronic constipation, it activates chloride channels in the gut to increase fluid secretion and motility.
Linaclotide: Also used for chronic constipation, it activates guanylate cyclase-C receptors similar to plecanatide.
Uniqueness of Prucalopride Succinate: Prucalopride succinate is unique due to its high selectivity and affinity for the serotonin (5-HT4) receptor, which minimizes the risk of cardiac adverse effects associated with non-selective serotonin receptor agonists .
属性
IUPAC Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRSNVSQLGRAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027749 | |
| Record name | Prucalopride succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179474-85-2 | |
| Record name | Prucalopride succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prucalopride succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRUCALOPRIDE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


